6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol
Description
Properties
CAS No. |
55185-45-0 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol |
InChI |
InChI=1S/C7H11NO.C6H6O.CH2O/c1-7(8)5-3-2-4-6(7)9;7-6-4-2-1-3-5-6;1-2/h2-4,9H,5,8H2,1H3;1-5,7H;1H2 |
InChI Key |
PPKODCJDMHEQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC=C1O)N.C=O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of the compound system 6-amino-6-methylcyclohexa-1,3-dien-1-ol; formaldehyde; phenol typically involves the condensation of an amino-substituted cyclohexadienol derivative with formaldehyde and phenol under controlled pH and temperature conditions. The amino group and phenolic hydroxyl functionalities participate in co-condensation reactions, often catalyzed by acidic or alkaline media.
Synthesis of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol
Starting Materials: The amino-substituted cyclohexadienol is generally synthesized from precursors such as 2-methyl-6-nitrobenzoxazole derivatives, which undergo reduction and subsequent functional group transformations.
Reduction Step: For example, 2-methyl-6-nitrobenzoxazole can be reduced to 2-methylbenzoxazol-6-amine using iron powder and ammonium chloride in a methanol-water mixture at 70 °C for 2–4 hours. This method yields the amino derivative in 85% yield with high purity after filtration and solvent extraction.
Amination and Methylation: The amino compound can be further reacted with formaldehyde and reducing agents such as sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature for 36 hours to yield N,N-dimethylated amino derivatives, which are structurally related to the target compound.
Formaldehyde and Phenol Condensation
Reaction Conditions: The co-condensation of 6-amino-6-methylcyclohexa-1,3-dien-1-ol with formaldehyde and phenol is typically carried out in aqueous media with controlled pH. For instance, a molar ratio of amino compound to phenol of 5:1 is used, with pH adjusted to alkaline (pH 10) or weakly acidic (pH 6) conditions. The reaction temperature is gradually increased to 90 °C and maintained for 2 hours to ensure complete condensation.
Mechanism: Under these conditions, formaldehyde acts as a cross-linking agent, linking the amino and phenol groups through methylene bridges, forming a co-condensed resin-like structure. The pH influences the reaction kinetics and the structure of the resulting polymeric network.
Alternative Synthetic Routes and Catalysis
Catalytic Dehydrogenation and Cyclodimerization: In some studies, related aromatic compounds such as 6-methylcyclohexa-1,3-dienecarbaldehyde are produced via catalytic processes involving calcium oxide at elevated temperatures (around 350 °C) in pulse reactors. These methods highlight the potential for producing aromatic intermediates from renewable resources, which could be adapted for synthesizing related amino-phenolic compounds.
Use of Metal Catalysts: Transition metal catalysts (e.g., copper salts) have been employed to oxidize hydroxy-substituted aromatic compounds, facilitating the formation of phenol derivatives under mild conditions (40 °C), which might be relevant for phenol component synthesis in the target compound system.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 2-methyl-6-nitrobenzoxazole | Fe powder, NH4Cl, MeOH/H2O, 70 °C, 2–4 h | 85 | High purity amino derivative obtained |
| Amination with formaldehyde | Formaldehyde (37%), NaBH3CN, MeOH, RT, 36 h | 79 | N,N-dimethylation step |
| Co-condensation with phenol | pH 10 or 6, 90 °C, 2 h, molar ratio 5:1 (amino:phenol) | Not specified | Resin formation, pH affects polymer structure |
| Catalytic dehydrogenation | CaO catalyst, 350 °C, pulse reactor | 19.2 (aromatic aldehydes) | Aromatic intermediate synthesis |
| Oxidation to phenol derivatives | Cu salts, AcOH or phosphate buffer, 40 °C | 31–74 | Phenol synthesis from hydroxybenzoic acids |
Full Research Findings and Discussion
The reduction of nitrobenzoxazole derivatives to the corresponding amino compounds using iron and ammonium chloride is a robust and high-yielding method, providing a reliable precursor for further functionalization.
The co-condensation of amino-phenolic compounds with formaldehyde under controlled pH and temperature conditions leads to the formation of complex resin structures with potential applications in coatings and adhesives. The reaction conditions, especially pH, significantly influence the molecular architecture and properties of the resulting materials.
Advanced catalytic methods for producing aromatic intermediates such as methylcyclohexa-1,3-dienecarbaldehyde and phenol derivatives from renewable feedstocks offer sustainable routes that could be integrated into the synthesis of the target compound system, enhancing green chemistry aspects.
The detailed mechanistic understanding of the amino-phenol-formaldehyde condensation reactions has been supported by spectroscopic and chromatographic analyses, confirming the formation of methylene-bridged networks characteristic of these compounds.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Saturated cyclohexanol derivatives.
Substituted Derivatives: Various substituted phenols and cyclohexadienols.
Scientific Research Applications
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its polymerizable nature.
Mechanism of Action
The mechanism of action of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites on cell membranes.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
6-Amino-6-methylcyclohexa-1,3-dien-1-ol
This compound features a cyclohexadiene ring substituted with an amino group, a methyl group, and a hydroxyl group at specific positions.
Formaldehyde
Formaldehyde (H₂C=O) is the simplest aldehyde, characterized by high electrophilicity and reactivity. It is widely used in industrial processes (e.g., resin synthesis) and biological systems (e.g., as a crosslinking agent). Its small size and planar structure enable rapid diffusion and interactions with nucleophiles like amines and thiols.
Phenol
Phenol (C₆H₅OH) is a prototypical aromatic alcohol with a hydroxyl group directly attached to a benzene ring. Its acidity (pKa ~10) and resonance-stabilized structure make it a benchmark for studying substituent effects on aromatic systems. Phenol derivatives are prevalent in pharmaceuticals, polymers, and natural products.
Comparison with Structurally Similar Compounds
6-Amino-6-methylcyclohexa-1,3-dien-1-ol vs. Cyclohexene Derivatives
- 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (): Similarity: Both compounds share a substituted cyclohexene backbone. Difference: The absence of an amino group and the presence of an isopropenyl group in the latter reduce polarity and alter nucleophilic reactivity.
- (1R)-3-Amino-1-{3-[(2,6,6-trimethylcyclohex-1-en-1-yl)methoxy]phenyl}propan-1-ol (): Similarity: Both contain amino and cyclohexene moieties. Difference: The additional aromatic and ether linkages in the latter increase steric bulk and lipophilicity. Impact: The target compound’s simpler structure may favor faster metabolic clearance compared to this more complex analog .
Formaldehyde vs. Other Aldehydes
- Acetaldehyde (CH₃CHO): Similarity: Both are aldehydes with electrophilic carbonyl groups. Difference: Acetaldehyde’s methyl group increases steric hindrance and reduces reactivity toward nucleophiles. Impact: Formaldehyde’s higher reactivity makes it more toxic and carcinogenic .
Benzaldehyde (C₆H₅CHO) :
Phenol vs. Substituted Phenols
- 2,5-Dichlorophenol (): Similarity: Both are phenolic compounds with a hydroxyl group on an aromatic ring. Difference: Chlorine substituents in 2,5-dichlorophenol increase acidity (pKa ~6.5) via electron-withdrawing effects. Impact: Enhanced acidity improves solubility in basic environments but reduces volatility .
- 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol (): Similarity: Core phenol structure with hydroxyl group. Difference: Methoxy and isopropyl groups add steric bulk and lipophilicity. Impact: These substituents may enhance membrane permeability in drug design but reduce water solubility .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Key Functional Groups | Molecular Weight | Key Reactivity Features |
|---|---|---|---|
| 6-Amino-6-methylcyclohexa-1,3-dien-1-ol | Amino, hydroxyl, conjugated diene | ~153.2 g/mol | Hydrogen bonding, nucleophilic addition |
| Formaldehyde | Aldehyde | 30.03 g/mol | Crosslinking, electrophilic reactions |
| Phenol | Aromatic hydroxyl | 94.11 g/mol | Acid-base reactions, electrophilic substitution |
Table 2: Substituent Effects on Phenol Derivatives
| Compound | Substituents | pKa | Solubility (Water) |
|---|---|---|---|
| Phenol | -OH | ~10 | Moderate |
| 2,5-Dichlorophenol | -OH, -Cl | ~6.5 | Low |
| 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol | -OH, -OCH₃, -CH₃, -C₃H₇ | ~12 | Very low |
Research Findings and Implications
- Structural Similarity and Biological Activity: Compounds like 6-amino-6-methylcyclohexa-1,3-dien-1-ol may exhibit bioactivity similar to lignans (), where polarity adjustments via substituents modulate binding affinity to proteins like SHBG .
- Reactivity Trends : Formaldehyde’s small size enables widespread crosslinking in resins, but its toxicity limits biomedical use. Bulkier aldehydes (e.g., benzaldehyde) are safer but less efficient .
- Acidity-Bioavailability Trade-off: Chlorinated phenols (e.g., 2,5-dichlorophenol) are more acidic but less bioavailable due to reduced lipid solubility, highlighting design challenges in drug development .
Biological Activity
The compound 6-Amino-6-methylcyclohexa-1,3-dien-1-ol; formaldehyde; phenol , known by its CAS number 139731-94-5, is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.306 g/mol
- Boiling Point : 225.8 °C at 760 mmHg
- Flash Point : 90.4 °C
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, which include an amino group and phenolic structure. These features suggest potential interactions with various biological targets.
- Antimicrobial Activity : The phenolic structure is known to exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting enzyme activity.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Photodynamic Therapy (PDT) : Similar compounds have been studied for their efficacy in PDT, where they generate reactive oxygen species (ROS) upon light activation, leading to tumor cell death.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various phenolic compounds, including derivatives of the target compound. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Antioxidant Activity
Research assessing the antioxidant capacity of similar phenolic compounds found that they could effectively reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes. The compound's ability to donate hydrogen atoms from hydroxyl groups was crucial in this context.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Scavenging | IC50 = 30 µg/mL |
Study 3: Photodynamic Therapy Applications
In a study focusing on photodynamic therapy, compounds structurally related to 6-Amino-6-methylcyclohexa-1,3-dien-1-ol; formaldehyde; phenol demonstrated enhanced phototoxicity against cancer cell lines when activated by specific wavelengths of light. The results suggested that these compounds could serve as effective photosensitizers in PDT protocols.
Q & A
Q. What are the fundamental reaction mechanisms governing the condensation of phenol and formaldehyde in the presence of amino-substituted cyclohexadien-ol derivatives?
The condensation of phenol and formaldehyde typically follows an acid- or base-catalyzed mechanism, forming methylene bridges. The amino group in 6-amino-6-methylcyclohexa-1,3-dien-1-ol may act as a catalyst or participate in crosslinking via nucleophilic addition. For example, under acidic conditions, protonation of formaldehyde generates electrophilic intermediates that react with phenol’s aromatic ring. The amino group can enhance reactivity by stabilizing transition states or forming Schiff bases with formaldehyde .
Q. Which spectroscopic techniques are most effective for confirming the structure of phenol-formaldehyde resins modified with amino-cyclohexadien-ol derivatives?
Key techniques include:
Q. How can the Folin phenol reagent method be adapted to quantify formaldehyde in reaction mixtures?
The Folin phenol method, traditionally used for protein quantification, can be modified to measure formaldehyde by derivatizing it with phenol under alkaline conditions. A calibration curve is established using known formaldehyde concentrations, and absorbance is measured at 750 nm. This method requires careful pH control to avoid interference from amino groups in the cyclohexadien-ol derivative .
Advanced Research Questions
Q. What strategies optimize the synthesis of amino-cyclohexadien-ol-modified phenol-formaldehyde resins to minimize by-products?
- pH Control : Base catalysis (pH 8–10) reduces side reactions like over-crosslinking.
- Stoichiometric Ratios : A 1:2 molar ratio of phenol to formaldehyde balances resin formation and unreacted monomer levels .
- Stepwise Addition : Gradual introduction of formaldehyde prevents rapid polymerization, improving homogeneity . Contradictions in literature (e.g., optimal temperature ranges) can be resolved via Design of Experiments (DoE) to identify robust conditions .
Q. How do thermal analysis methods resolve discrepancies in decomposition temperatures reported for amino-modified resins?
Conflicting thermogravimetric analysis (TGA) data may arise from varying crosslink densities or residual solvents. Systematic evaluation includes:
Q. What role does the amino group in 6-amino-6-methylcyclohexa-1,3-dien-1-ol play in enhancing the biological activity of phenol-formaldehyde composites?
The amino group can chelate metal ions or interact with biological macromolecules, enabling applications in antimicrobial coatings. Docking studies and binding assays (e.g., surface plasmon resonance) quantify interactions with bacterial cell wall components. Modified resins exhibit improved bioactivity compared to unmodified counterparts .
Methodological Considerations
Q. How can conflicting data on the catalytic efficiency of amino groups in resin synthesis be systematically evaluated?
- Kinetic Studies : Compare reaction rates (e.g., via HPLC monitoring) with and without the amino-cyclohexadien-ol derivative.
- Computational Modeling : Density Functional Theory (DFT) calculations assess transition-state stabilization by the amino group .
Q. What precautions are necessary when handling formaldehyde-phenol mixtures in the presence of amino-substituted compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
